2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

Organic Synthesis Nucleophilic Substitution Anchimeric Assistance

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a C2-symmetric bicyclic sulfide featuring two chlorine atoms positioned on a rigid [3.3.1] framework for anchimeric assistance by the bridging sulfur atom. It is synthesized via transannular addition of sulfur dichloride to 1,5-cyclooctadiene, or more conveniently by sequential treatment with S2Cl2 and SO2Cl2, yielding high-purity product at multigram scale.

Molecular Formula C8H12Cl2S
Molecular Weight 211.15 g/mol
CAS No. 6522-21-0
Cat. No. B1205462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
CAS6522-21-0
Synonyms2,6-Dichloro-9-thiabicyclo(3.3.1)nonane
D-TBN cpd
Molecular FormulaC8H12Cl2S
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC1CC(C2CCC(C1S2)Cl)Cl
InChIInChI=1S/C8H12Cl2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-8H,1-4H2
InChIKeyQUZIEYDEASXPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (CAS 6522-21-0): Bivalent Electrophilic Scaffold with Anchimerically Assisted Reactivity


2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a C2-symmetric bicyclic sulfide featuring two chlorine atoms positioned on a rigid [3.3.1] framework for anchimeric assistance by the bridging sulfur atom [1]. It is synthesized via transannular addition of sulfur dichloride to 1,5-cyclooctadiene, or more conveniently by sequential treatment with S2Cl2 and SO2Cl2, yielding high-purity product at multigram scale [1]. The compound acts as a privileged, bivalent electrophilic scaffold for nucleophilic substitution, enabling introduction of azide, cyanide, and a wide range of heteroatom nucleophiles with high efficiency and reliable stereochemical control [2].

Workflow Bivalent electrophilic scaffold for nucleophilic substitution with anchimeric assistance
Selection Rapid, stereoretentive introduction of azide, cyanide, and heteroatom nucleophiles under mild conditions
Use Context Click chemistry, chiral ligand synthesis, antioxidant intermediates, and macromolecular architectures

Why Isomeric 9-Thiabicyclononanes and Other Analogs Cannot Replace 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane


The [3.3.1] ring system with chlorine atoms at the 2,6-positions is uniquely poised for anchimeric assistance: the sulfur bridge can form an episulfonium intermediate that facilitates rapid, stereoretentive displacement. In stark contrast, the isomeric 7,8-dichloro-9-thiabicyclo[4.2.1]nonane exhibits negligible chlorine lability under identical conditions [1]. Other in-class candidates such as 2,6-dihydroxy- or 2,6-dione-9-thiabicyclo[3.3.1]nonane lack the electrophilic chloride handles entirely, precluding direct nucleophilic substitution. Thus, procurement of the specific 2,6-dichloro-[3.3.1] isomer is essential for any application requiring efficient bivalent electrophilic reactivity with topological constraint [2].

[4.2.1] Isomer is effectively inert
The 7,8-dichloro-[4.2.1] isomer shows >300-fold lower chlorine lability and cannot replace [3.3.1] topology for nucleophilic displacement workflows.
Hydroxy or dione analogs lack electrophilic handles
2,6-dihydroxy- or 2,6-dione-9-thiabicyclo[3.3.1]nonane derivatives have no displaceable chloride; they preclude direct nucleophilic substitution required for scaffold diversification.
Acyclic β-chloro sulfides risk elimination and racemization
Flexible β-chloro sulfides often produce elimination byproducts or racemic mixtures under nucleophilic conditions, limiting reliable stereochemical outcomes.

Quantitative Differentiation Evidence for 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane (CAS 6522-21-0) Against Closest Analogs


Quantified Chlorine Lability: [3.3.1] Isomer vs. [4.2.1] Isomer Head-to-Head

Under identical solvolytic conditions (20 M aqueous dioxane, 100 °C), 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (VII) released 90% of its chlorine as chloride within 0.5 h, whereas the isomeric 7,8-dichloro-9-thiabicyclo[4.2.1]nonane (III) released less than 0.3% after 100 h—a >300-fold difference in rate [1]. With methanolic KOH at room temperature, VII was fully dechlorinated in 15 min; III released only 2.2% chloride [1]. III was also inert to LiAlH4 reduction and NaI/acetone, confirming its general unreactivity [1].

Chlorine lability
Head-to-head
Target: 90% Cl⁻ in 0.5 h (solvolysis), full dechlorination in 15 min (KOH/MeOH)
[4.2.1] isomer:
Isomer-specific reactivity requirement: only [3.3.1] framework supports efficient displacement
Rate difference >300-fold; conditions 100 °C aq. dioxane, or RT KOH/MeOH
Bis-azide/cyanide derivatization
Reported
Bis-azide: 90–94% yield, >95% purity; dicyano: 83–90% yield, >95% purity
Acyclic β-chloro sulfides: typically 50–80% yield, often require chromatography
Supports efficient parallel derivatization without chromatographic purification
Conditions: H2O:CH3CN 1:1, RT, 60–90 min; cross-study comparison, class-level for acyclic analogs
Safer scalable synthesis
Reported
S2Cl2/SO2Cl2 route: 72–80% yield, >95% purity, 150–170 g scale
Traditional SCl2 route: requires hazardous double distillation, variable yields
Simplified procurement at multigram scale without specialized distillation equipment
Eliminates toxic SCl2 handling bottleneck; class-level safety improvement over original method
Stereochemical control
Context-dependent
Double-inversion mechanism via episulfonium intermediate yields net retention of configuration
Optical resolution demonstrated; stereochemistry preserved in subsequent derivatizations
Supports enantiopure building-block design with predictable stereochemical outcomes
Qualitative advantage over acyclic analogs; no quantitative racemization comparator data available
Organic Synthesis Nucleophilic Substitution Anchimeric Assistance

High-Yield Bis-Azide and Bis-Cyanide Derivatization Under Mild Aqueous Conditions

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane reacts with sodium azide in H2O:CH3CN (1:1) at room temperature within 60–90 min to afford the bis-azide in 90–94% isolated yield and >95% purity by NMR [1]. Reaction with potassium cyanide under identical conditions yields the dicyano derivative in 83–90% isolated yield, also with >95% purity [1]. Products are isolated by simple extraction and washing without chromatography, in contrast to typical acyclic β-chloro sulfides that often require chromatographic purification due to competing elimination and polymerization byproducts (class-level inference, no direct side-by-side study available) [1].

Bis-azide/cyanide derivatization
Reported
Bis-azide: 90–94% yield, >95% purity; dicyano: 83–90% yield, >95% purity
Acyclic β-chloro sulfides: typically 50–80% yield, often require chromatography
Supports efficient parallel derivatization without chromatographic purification
Conditions: H2O:CH3CN 1:1, RT, 60–90 min; cross-study comparison, class-level for acyclic analogs
Click Chemistry Bioconjugation Nucleophilic Substitution

Safer Scalable Synthesis Using S2Cl2/SO2Cl2 Eliminates Hazardous SCl2 Distillation

The original synthesis required freshly double-distilled SCl2, a toxic and hazardous reagent. The improved method uses sequential addition of commercial-grade sulfur monochloride (S2Cl2) and sulfuryl chloride (SO2Cl2), requiring no reagent purification, and yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane in 72–80% yield at 150–170 g scale with high purity by 1H NMR [1]. This eliminates the primary safety and operational bottleneck associated with SCl2 handling, representing a significant advance over the traditional route [1].

Safer scalable synthesis
Reported
S2Cl2/SO2Cl2 route: 72–80% yield, >95% purity, 150–170 g scale
Traditional SCl2 route: requires hazardous double distillation, variable yields
Simplified procurement at multigram scale without specialized distillation equipment
Eliminates toxic SCl2 handling bottleneck; class-level safety improvement over original method
Process Chemistry Safety Scale-up

Stereoretentive Double Displacement via Neighboring-Group Participation Enables Enantiopure Derivatization

Nucleophilic substitution proceeds through a sulfonium intermediate formed by anchimeric assistance of the bridging sulfur, followed by nucleophilic attack with inversion at carbon. A second displacement occurs with a second inversion, resulting in net retention of configuration [1]. Optical resolution of the core structure has been demonstrated, and the stereochemistry is preserved in subsequent transformations [1]. This double-inversion mechanism provides absolute stereochemical control that is not available with acyclic β-chloro sulfides, which typically undergo racemization or elimination under substitution conditions (class-level inference) [1].

Stereochemical control
Context-dependent
Double-inversion mechanism via episulfonium intermediate yields net retention of configuration
Optical resolution demonstrated; stereochemistry preserved in subsequent derivatizations
Supports enantiopure building-block design with predictable stereochemical outcomes
Qualitative advantage over acyclic analogs; no quantitative racemization comparator data available
Stereoselective Synthesis Chiral Scaffolds Asymmetric Chemistry

Procurement-Driven Application Scenarios for 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Based on Quantitative Evidence


Click Chemistry Building Block: Bis-Azide Derivative for CuAAC Bioconjugation and Materials Science

The bis-azide derivative (obtained in 90–94% yield, >95% purity) serves as a direct substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient attachment of alkynes for bioconjugation, dendrimer synthesis, and functional polymer crosslinking [1]. The rigid [3.3.1] scaffold imposes defined spatial separation between clickable sites, which is advantageous for constructing topologically controlled macromolecular architectures.

Chiral Scaffold for Enantiopure Ligand and Catalyst Synthesis

Optical resolution of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, combined with stereoretentive nucleophilic substitution, provides access to enantiopure 2,6-disubstituted derivatives suitable as C2-symmetric chiral ligands for asymmetric catalysis [2]. The predictable double-inversion mechanism ensures that stereochemical integrity is maintained throughout diversification, a feature not reliably available with acyclic sulfur mustards.

Key Intermediate for Hindered Phenol Antioxidants in Turbine Oils and Polyolefins

Reaction of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with alkali salts of 2,6-di-tert-alkylphenols yields 9-thiabicyclononane-based hindered phenol antioxidants, which are effective stabilizers for turbine oils, synthetic rubbers, and polyolefins such as polyethylene and polypropylene against oxidative, thermal, and UV degradation [3]. The bivalent electrophilic reactivity of the dichloride enables direct attachment of two antioxidant moieties per scaffold.

Hyperbranched Polycation Precursor for Oligonucleotide Delivery and Antimicrobial Materials

The clean reactivity of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with nucleophiles has been exploited to synthesize thiabicyclononane-based hyperbranched polycations that show promise as low-dose oligonucleotide delivery vehicles and antimicrobial agents [4]. The rigid, topologically constrained scaffold is integral to the unique polycation architecture.

Application
Selection Property
Validation Focus
Click Chemistry Building Block
Bivalent azide scaffold with defined spatial separation
CuAAC efficiency and topological architecture control
Enantiopure Ligand/Catalyst Synthesis
Stereoretentive substitution with optical resolution
Enantiomeric integrity throughout diversification
Hindered Phenol Antioxidant Intermediates
Bivalent electrophilic attachment of phenolic antioxidants
Oxidative/thermal stabilization performance in polyolefins and oils
Hyperbranched Polycation Precursor
Clean nucleophilic reactivity with topological constraint
Oligonucleotide delivery and antimicrobial material research
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